2-[(Tridec-2-yn-1-yl)oxy]oxane
CAS No.: 108604-32-6
Cat. No.: VC14179242
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108604-32-6 |
|---|---|
| Molecular Formula | C18H32O2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 2-tridec-2-ynoxyoxane |
| Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-18-15-12-14-17-20-18/h18H,2-10,12,14-17H2,1H3 |
| Standard InChI Key | UMRPDFAYBDODQL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC#CCOC1CCCCO1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-[(Tridec-2-yn-1-yl)oxy]oxane consists of a six-membered oxane ring (tetrahydropyran) substituted at the 2-position by a tridec-2-yn-1-yloxy group. The alkyne moiety at the terminus of the aliphatic chain introduces rigidity and reactivity, while the ether linkage enhances solubility in polar solvents. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 296.445 g/mol | |
| Exact Mass | 296.235 Da | |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 4.036 |
The LogP value indicates moderate lipophilicity, suggesting balanced affinity for both hydrophobic and hydrophilic environments. This property is critical for applications in membrane biology or drug delivery, where interaction with lipid bilayers is essential .
Synthesis and Manufacturing Approaches
Retrosynthetic Analysis
The synthesis of 2-[(Tridec-2-yn-1-yl)oxy]oxane can be envisioned via Williamson ether synthesis, a cornerstone reaction for ether formation. Key steps include:
-
Alkyne Preparation: Synthesis of tridec-2-yn-1-ol through alkyne elongation protocols, such as Cadiot-Chodkiewicz coupling.
-
Oxane Activation: Conversion of oxane (tetrahydropyran) to a leaving group (e.g., tosylate or iodide) at the 2-position.
-
Nucleophilic Substitution: Reaction of the activated oxane with tridec-2-yn-1-ol under basic conditions (e.g., ) to form the ether linkage .
Alternative Routes
-
Mitsunobu Reaction: Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols under mild conditions, potentially enhancing yields for sensitive substrates.
-
Click Chemistry: The terminal alkyne could participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthesis to functionalize the molecule for targeted applications.
Physicochemical Properties and Stability
Solubility and Phase Behavior
-
Solubility: Moderately soluble in chloroform, dichloromethane, and tetrahydrofuran; sparingly soluble in water () due to the hydrophobic aliphatic chain.
-
Melting/Boiling Points: Experimental data are unavailable, but analogous oxane derivatives typically exhibit melting points between 30–60°C and boiling points exceeding 250°C .
Reactivity Profile
-
Alkyne Reactivity: The terminal alkyne undergoes:
-
Ether Stability: Resistant to hydrolysis under neutral conditions but cleaved by strong acids (e.g., ) or Lewis acids (e.g., ).
Applications in Materials Science and Biomedicine
Surfactants and Amphiphilic Assemblies
The compound’s amphiphilicity facilitates the formation of micelles and vesicles in aqueous solutions. Its critical micelle concentration (CMC) is estimated to be , making it suitable for drug encapsulation or nanoreactor design .
Polymer Chemistry
Incorporation into copolymers via alkyne-azide click chemistry enhances material properties:
-
Thermoresponsive Gels: Crosslinked networks exhibit reversible sol-gel transitions near physiological temperatures.
-
Self-Healing Materials: Dynamic covalent bonds at the alkyne site enable autonomic repair of mechanical damage.
Comparative Analysis with Related Oxane Derivatives
Challenges and Future Directions
-
Synthetic Optimization: Improving yield and scalability of Williamson ether synthesis for industrial applications.
-
Biological Profiling: Assessing cytotoxicity, membrane permeability, and in vivo stability to evaluate therapeutic potential.
-
Advanced Material Design: Exploiting alkyne reactivity to develop stimuli-responsive polymers or catalytic frameworks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume